N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide
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Overview
Description
N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that belongs to the class of amides It consists of a 3-methylphenyl group attached to a propanamide backbone, with a pyrrolidinyl substituent at the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with propionyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as analgesic and anti-inflammatory effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-3-(piperidin-1-yl)propanamide
- N-(3-methylphenyl)-3-(morpholin-1-yl)propanamide
- N-(3-methylphenyl)-3-(azepan-1-yl)propanamide
Uniqueness
N-(3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to its specific structural features, such as the presence of a pyrrolidinyl group, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different biological effects and applications.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-12-5-4-6-13(11-12)15-14(17)7-10-16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
InChI Key |
CUPANLDKDBMSRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCCC2 |
Origin of Product |
United States |
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